molecular formula C13H19NO2 B050803 (2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide CAS No. 114862-02-1

(2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide

Cat. No.: B050803
CAS No.: 114862-02-1
M. Wt: 221.29 g/mol
InChI Key: DLCQLMHJQKRDPA-PWSUYJOCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide typically involves the reaction of 2-methylbutanoyl chloride with ®-2-amino-1-phenylethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    ®-2-Methylbutyric Acid: An aroma compound found in apples.

    ®-2-Amino-1-phenylethanol: A precursor in the synthesis of the compound.

    2-Methylbutanoyl Chloride: A reagent used in the synthesis.

Uniqueness

[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide is unique due to its specific structural configuration and the presence of both hydroxyl and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

114862-02-1

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide

InChI

InChI=1S/C13H19NO2/c1-3-10(2)13(16)14-12(9-15)11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H,14,16)/t10-,12+/m1/s1

InChI Key

DLCQLMHJQKRDPA-PWSUYJOCSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)N[C@@H](CO)C1=CC=CC=C1

SMILES

CCC(C)C(=O)NC(CO)C1=CC=CC=C1

Canonical SMILES

CCC(C)C(=O)NC(CO)C1=CC=CC=C1

Origin of Product

United States

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